molecular formula C9H6N2O6 B14515621 2,4-Dinitrophenyl prop-2-enoate CAS No. 62599-74-0

2,4-Dinitrophenyl prop-2-enoate

Cat. No.: B14515621
CAS No.: 62599-74-0
M. Wt: 238.15 g/mol
InChI Key: RKJGQMJOEDIVQQ-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl prop-2-enoate is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenyl ring and a prop-2-enoate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl prop-2-enoate typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by esterification with prop-2-enoic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitrophenyl prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pesticides, and explosives

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl prop-2-enoate involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the collapse of the proton motive force, affecting ATP synthesis and energy production in cells. The compound targets mitochondrial membranes, leading to uncoupling of oxidative phosphorylation .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrophenyl prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical reactivity and applications compared to other dinitrophenol derivatives. Its ability to undergo esterification and participate in various chemical reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

62599-74-0

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

(2,4-dinitrophenyl) prop-2-enoate

InChI

InChI=1S/C9H6N2O6/c1-2-9(12)17-8-4-3-6(10(13)14)5-7(8)11(15)16/h2-5H,1H2

InChI Key

RKJGQMJOEDIVQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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